molecular formula C17H18N2O2 B2707217 N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide CAS No. 1797869-27-2

N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide

Cat. No. B2707217
CAS RN: 1797869-27-2
M. Wt: 282.343
InChI Key: AXBAZCXAEUAHFE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide, also known as CMF-019, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclin-dependent kinases (CDKs), which are enzymes involved in regulating the cell cycle. By inhibiting CDK activity, this compound can prevent the proliferation of cancer cells and promote cell cycle arrest. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, reducing inflammation, and modulating the immune response. In preclinical studies, this compound has been shown to be well-tolerated and have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide in lab experiments is its potential to selectively target cancer cells while sparing normal cells. Additionally, this compound has been shown to have a broad range of potential applications in various scientific research areas. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide. One area of research is to further elucidate the mechanism of action and identify potential targets for this compound. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various disease models. Finally, there is potential for the development of new analogs and derivatives of this compound with improved properties and potential applications.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide involves the reaction of 5-(3-(propan-2-yl)phenyl)furan-2-carboxylic acid with cyanomethyltrimethylsilane and N-methylimidazole. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide has been studied for its potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by interfering with the cell cycle. In neurology, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In immunology, it has been studied for its potential to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-5-(3-propan-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(2)13-5-4-6-14(11-13)15-7-8-16(21-15)17(20)19(3)10-9-18/h4-8,11-12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBAZCXAEUAHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=C(O2)C(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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